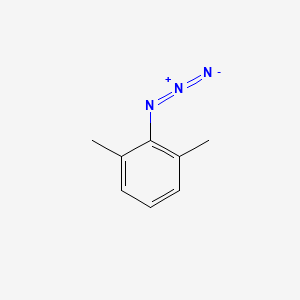

2-azido-1,3-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-azido-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZCAAYTAPDGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180948 | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26334-20-3 | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aryl Azide Chemistry

Aryl azides are a class of organic compounds defined by the direct attachment of an azido (B1232118) group to an aromatic ring. smolecule.com They are recognized for their versatile reactivity, primarily stemming from the unique electronic nature of the azide (B81097) functional group. This group enables two principal modes of reaction: 1,3-dipolar cycloadditions and the generation of nitrenes.

The azide group can react as a 1,3-dipole with various unsaturated systems, most notably alkynes, in what is known as the Huisgen 1,3-dipolar cycloaddition. smolecule.com This reaction, particularly its copper-catalyzed variant, is a cornerstone of "click chemistry," valued for its high efficiency and specificity in forming stable 1,2,3-triazole rings. smolecule.com

Furthermore, aryl azides serve as precursors to aryl nitrenes, which are highly reactive, electron-deficient intermediates containing a monovalent nitrogen atom. smolecule.comresearchgate.net These species are typically generated through thermal or photochemical decomposition of the azide, which involves the extrusion of a molecule of nitrogen gas (N₂). smolecule.comresearchgate.net The resulting nitrenes can undergo a variety of subsequent reactions, including insertion into C-H and O-H bonds, and addition to double bonds to form aziridines. smolecule.comnih.gov

2-Azido-1,3-dimethylbenzene is a specific example of a 2,6-disubstituted aryl azide. Research has indicated that this substitution pattern can lead to counterintuitive reactivity. The steric bulk of the two ortho-methyl groups can inhibit resonance between the azide group and the benzene (B151609) ring. This steric congestion has been found to accelerate the rate of certain catalyst-free cycloaddition reactions compared to unsubstituted phenyl azide. smolecule.com

Significance As a Research Substrate in Synthetic and Mechanistic Studies

Direct Azidation Approaches to Aromatic Systems

Direct C-H azidation of aromatic compounds represents a highly efficient and atom-economical strategy for the synthesis of aryl azides by avoiding the need for pre-functionalized starting materials. wikipedia.org However, the direct catalytic azidation of simple, unactivated arenes like 1,3-dimethylbenzene presents considerable challenges due to the inert nature of the C-H bonds.

Catalytic Systems for Azide Functionalization of Dimethylbenzene

The direct catalytic azidation of 1,3-dimethylbenzene to form this compound is not a widely reported transformation in the scientific literature. Research in the field of C-H azidation has predominantly focused on arenes that are either electron-rich, possess directing groups, or are more amenable to radical or oxidative functionalization. For instance, iron-catalyzed C(sp³)–H azidation has shown success with complex molecules containing benzylic C-H bonds. nih.govyoutube.com Similarly, rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides has been effective for arenes containing a chelating group. nih.gov

Photocatalysis using semiconductor materials like zinc oxide nanorods has been employed for the degradation of xylene in aqueous solutions, but this process involves oxidative degradation rather than selective functionalization to the corresponding azide. nih.gov While catalytic systems for the functionalization of xylenes (B1142099) exist, such as for transalkylation or oxidation, their application in direct C-H azidation remains an area with limited specific examples. youtube.comorganic-chemistry.org The development of a selective and efficient catalytic system for the direct azidation of 1,3-dimethylbenzene would be a significant advancement in synthetic methodology.

Diazo-Transfer Protocols for Aryl Azide Formation

Diazo-transfer reactions provide a reliable and widely used method for the synthesis of azides from primary amines, proceeding with retention of stereochemistry. researchgate.netresearchgate.net This approach involves the transfer of a diazo group from a donor reagent to an amine, which then rearranges to the corresponding azide.

Utilization of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (B91526) (ADMP) as a Reagent

A significant advancement in diazo-transfer chemistry has been the development and application of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP). rsc.orgnih.gov ADMP is a stable, crystalline solid that serves as a safe and efficient diazo-transfer reagent for the conversion of primary amines to azides. rsc.orgnih.gov The reaction typically proceeds under mild, metal-free conditions, and the byproducts are highly soluble in water, which simplifies the isolation and purification of the desired azide product. nih.govmdpi.com

The choice of base is an important parameter in the diazo-transfer reaction with ADMP. For many primary amines, 4-(N,N-dimethyl)aminopyridine (DMAP) is effective. However, for more nucleophilic primary amines, a stronger base such as an alkylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more suitable. rsc.orgnih.gov This methodology has proven effective for a broad range of primary amines, including those that are poorly nucleophilic. rsc.org

Below is a table summarizing the synthesis of various organic azides from primary amines using ADMP.

| Starting Amine | Base | Solvent | Yield (%) |

| Aniline | DMAP | CH3CN | 95 |

| 4-Nitroaniline | DMAP | CH3CN | 98 |

| 4-Methoxyaniline | DMAP | CH3CN | 96 |

| Benzylamine | DMAP | CH3CN | 99 |

| 1-Naphthylamine | DMAP | CH3CN | 97 |

| Data compiled from studies on diazo-transfer reactions using ADMP. rsc.org |

Mechanistic Considerations of Diazo-Transfer Reactions

The mechanism of the diazo-transfer reaction has been a subject of detailed study. researchgate.netresearchgate.netwuxiapptec.com It is generally accepted that the reaction is initiated by the nucleophilic attack of the primary amine on the terminal nitrogen atom of the azide group of the diazo-transfer reagent. researchgate.net This initial attack leads to the formation of a triazene (B1217601) intermediate.

Subsequent proton transfer and decomposition of the triazene intermediate result in the formation of the organic azide and the corresponding sulfonamide or, in the case of ADMP, a water-soluble imidazolinone byproduct. researchgate.netrsc.org Computational studies, including density functional theory (DFT), have been employed to further elucidate the structure of reagents like ADMP and to support the proposed reaction mechanism. rsc.orgnih.gov Isotope labeling studies have unambiguously confirmed that the two terminal nitrogen atoms of the diazo-transfer reagent are transferred to the amine. researchgate.net

Copper-Catalyzed Routes to Aryl Azides

Copper-catalyzed reactions have emerged as powerful and versatile methods for the synthesis of aryl azides, offering alternatives to traditional methods that may require harsh conditions or stoichiometric reagents. nih.gov These routes often involve the coupling of an aryl precursor with an azide source, typically sodium azide.

Coupling Reactions Involving Azide Precursors

Copper catalysts can facilitate the formation of aryl azides from various precursors, most notably aryl halides and arylboronic acids. The use of diamine ligands has been shown to significantly accelerate copper-catalyzed C-N bond formation, allowing reactions to proceed under milder conditions. nih.gov

From Aryl Halides: The copper-catalyzed coupling of aryl halides (iodides and bromides) with sodium azide is a well-established method for aryl azide synthesis. researchgate.netasianpubs.orgrsc.orgacs.org These reactions are often promoted by ligands such as L-proline or various diamines, which enhance the solubility and reactivity of the copper catalyst. nih.govresearchgate.net The reaction conditions are generally tolerant of a wide range of functional groups on the aromatic ring.

From Arylboronic Acids: A significant advancement is the copper(II)-catalyzed conversion of arylboronic acids, their corresponding esters, and organotrifluoroborates into aryl azides. researchgate.netrsc.orgnih.gov This Chan-Lam type coupling reaction typically employs a copper(II) salt, such as copper(II) acetate, and sodium azide in a protic solvent like methanol. researchgate.netrsc.org The reaction mechanism is proposed to involve transmetalation of the aryl group from boron to the copper(II) center, followed by coordination of the azide anion and subsequent reductive elimination to afford the aryl azide and a Cu(0) species. researchgate.netrsc.org Molecular oxygen can then reoxidize Cu(0) to Cu(II) to complete the catalytic cycle. researchgate.netrsc.org

The following table presents a comparison of yields for the synthesis of various aryl azides from different precursors using copper catalysis.

| Aryl Precursor | Catalyst/Ligand | Azide Source | Solvent | Yield (%) | Reference |

| Iodobenzene | CuI/L-proline | NaN3 | DMSO | 94 | researchgate.net |

| 4-Bromotoluene | CuI/N,N'-dimethylethylenediamine | NaN3 | DMSO | 85 | nih.gov |

| Phenylboronic acid | Cu(OAc)2 | NaN3 | Methanol | 98 | researchgate.netrsc.org |

| 4-Cyanophenylboronic acid | Cu(OAc)2 | NaN3 | Methanol | 95 | researchgate.netrsc.org |

| 2-Naphthylboronic acid | Cu(OAc)2 | NaN3 | Methanol | 91 | researchgate.netrsc.org |

Other Emerging Synthetic Strategies for Aryl Azides

The quest for versatile and robust methods to construct the C–N bond in aryl azides has led to several innovative strategies. These emerging techniques often leverage modern catalytic systems and novel reagents to provide access to these valuable chemical intermediates under milder and more sustainable conditions.

Direct C–H Azidation

A highly attractive and atom-economical approach to aryl azides is the direct conversion of a C–H bond on an aromatic ring into a C–N₃ bond. acs.org This strategy avoids the need for pre-functionalized substrates like anilines or aryl halides. Significant progress has been made in transition-metal-catalyzed C–H azidation. For instance, palladium catalysis is effective for the ortho-C–H functionalization of various aromatic compounds. acs.orgdigitellinc.com

Recent developments include electrochemical C–H azidation, which offers a metal-free and mild alternative for the synthesis of aryl azides from anilines using trimethylsilyl (B98337) azide (TMSN₃) as the azide source. acs.orgacs.org This method demonstrates good functional group tolerance and can be extended to achieve diazidation. acs.org

Table 1: Examples of Metal-Catalyzed Direct C–H Azidation

| Catalyst | Azide Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Not Specified | Cyclobutyl amide | Directed C–H arylation, adaptable for complex synthesis. | acs.org |

| Palladium | Not Specified | 4-Aryl-1H-pyrrole-3-carboxylate | Solvent-controlled regioselectivity (C-2 vs. C-4). | acs.org |

| None (Electrochemical) | TMSN₃ | Anilines | Metal-free, mild conditions, can produce mono- or diazides. | acs.org |

Advanced Diazo-Transfer Reagents

Diazo-transfer reactions, typically involving the reaction of a primary amine with a sulfonyl azide, have been refined through the development of safer and more efficient reagents. A notable example is 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), a crystalline solid that is significantly more stable and less explosive than traditional reagents like triflyl azide or tosyl azide. rsc.orgresearchgate.netorgsyn.org ADMP facilitates the conversion of primary amines, including anilines, to the corresponding azides in high yields, often under metal-free conditions. rsc.org Its byproducts are water-soluble, which greatly simplifies the purification of the desired azide product. organic-chemistry.orgorgsyn.org

The choice of base is crucial for successful diazo-transfer with ADMP; while 4-(N,N-dimethyl)aminopyridine (DMAP) is generally effective, stronger bases may be required for more nucleophilic primary amines. rsc.orgresearchgate.net

Table 2: Synthesis of Organic Azides using ADMP

| Substrate | Base | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Primary Amines (Alkyl/Aryl) | DMAP, DBU, or Alkylamine | Acetonitrile or THF | Metal-free, high yields, safe reagent. | rsc.org |

| Alcohols (Benzylic/Allylic/Alkyl) | DBU | Not Specified | Direct conversion of alcohols to azides. | organic-chemistry.org |

Copper-Catalyzed Coupling with Organoboron Reagents

The Chan-Lam coupling reaction has been extended to the synthesis of aryl azides from organoboron compounds. nih.gov This copper(II)-catalyzed method allows for the conversion of arylboronic acids, boronate esters, and potassium organotrifluoroborate salts into the corresponding aryl azides under mild conditions. nih.gov This reaction complements other synthetic routes and is compatible with a wide range of functional groups. nih.govorganic-chemistry.org The use of copper catalysts makes this an accessible and scalable method for producing diversely substituted aryl azides. nih.govthieme-connect.comorganic-chemistry.org

Table 3: Copper-Catalyzed Azidation of Arylboronic Acids

| Aryl Substrate | Catalyst | Azide Source | Base | Key Features | Reference |

|---|---|---|---|---|---|

| Arylboronic acids | Cu(OAc)₂ | NaN₃ | Pyridine or Triethylamine | Mild conditions, broad substrate scope. | nih.gov |

| Arylboronic acids | CuSO₄ | NaN₃ | Not Specified | Room temperature reaction. | nih.gov |

| Arylboronic acids | Cu(II) acetate | Not Specified | 2,6-Lutidine | Tolerates diverse functional groups. | organic-chemistry.org |

Photochemical and Electrochemical Methods

Modern synthetic strategies increasingly employ light or electricity to drive chemical transformations, offering green and highly controllable reaction pathways. The photolysis of aryl azides is a well-known process for generating reactive nitrene intermediates. kit.eduthermofisher.com Recent research has focused on harnessing this reactivity in a controlled manner. For example, visible-light-induced processes can activate aryl azides for various transformations. researchgate.netresearchgate.net

In parallel, electrochemical methods are emerging as powerful, reagent-light alternatives for synthesis. Paired electrolysis, for instance, can be used to generate aryl radicals from diazonium salts for the construction of complex molecules. xmu.edu.cn Specifically for aryl azide synthesis, direct electrochemical C–H azidation of anilines has been developed, avoiding the need for external chemical oxidants or metal catalysts. acs.org

Reactivity and Transformation Pathways of 2 Azido 1,3 Dimethylbenzene

Fundamental Azide (B81097) Group Reactivity

The azide group (-N₃) attached to the 2,6-dimethylphenyl scaffold can undergo several fundamental chemical transformations. These reactions primarily involve either the substitution of the entire azide group or its reduction to a primary amine, a key synthetic intermediate.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These activating groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

In the case of 2-azido-1,3-dimethylbenzene, the benzene (B151609) ring is substituted with two electron-donating methyl groups and the azide group itself. The absence of strong electron-withdrawing groups makes the aromatic ring electron-rich and thus not susceptible to attack by nucleophiles. Consequently, the azide group in this compound does not readily act as a leaving group in nucleophilic aromatic substitution reactions under standard conditions. wikipedia.orgchemicalforums.com Furthermore, studies on the related 2,6-dimethylphenyl azide have shown it to be unreactive in certain reactions, a phenomenon attributed to the significant steric hindrance created by the two methyl groups flanking the azide substituent. diva-portal.orgrsc.org

While the azide group on activated aromatic systems, such as quinazolines, can participate in nucleophilic substitution, this reactivity is not characteristic of unactivated aryl azides like this compound. rsc.org

The reduction of the azide group to a primary amine is a robust and widely used transformation in organic synthesis. rsc.orgchemicalbook.com For this compound, this reaction provides a direct route to 2-amino-1,3-dimethylbenzene (2,6-dimethylaniline), a valuable synthetic building block. This conversion can be achieved through various methods, offering flexibility in terms of reaction conditions and tolerance of other functional groups. chemicalbook.comorganic-chemistry.org

Common methods for the reduction of aryl azides include:

Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) or a hydrogen source like ammonium (B1175870) formate (B1220265) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or copper nanoparticles. organic-chemistry.orgias.ac.in

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst, or lithium aluminum hydride (LiAlH₄) are effective for this reduction. organic-chemistry.orgias.ac.in

Other Reagents: A variety of other systems can also effect the transformation. Dichloroindium hydride, tin(IV) 1,2-benzenedithiolate with NaBH₄, and iodotrimethylsilane (B154268) (generated in situ from chlorotrimethylsilane (B32843) and sodium iodide) are known to reduce azides to amines under mild conditions. chemicalbook.comorganic-chemistry.org A metal-free approach using D-glucose and potassium hydroxide (B78521) in water has also been reported as a green and efficient method for reducing aryl azides. rsc.org

The choice of reagent can be tailored to the specific substrate to ensure chemoselectivity, preserving other sensitive functional groups that might be present in the molecule. chemicalbook.comresearchgate.net

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd/C | Solvent (e.g., Ethanol, Ethyl Acetate) | Common, efficient, but can reduce other groups (e.g., nitro, alkenes). | ias.ac.in |

| NaBH₄/Catalyst (e.g., NiCl₂, BINAP.PdCl₂) | Solvent (e.g., Water, Methanol) | Milder than LiAlH₄, often requires a catalyst for aryl azides. | organic-chemistry.orgias.ac.in |

| FeCl₃/NaI | Acetonitrile (MeCN) | Efficient and selective, even in the presence of a nitro group. | researchgate.net |

| Iodotrimethylsilane (TMSI) | Acetonitrile (MeCN), Room Temperature | Mild, neutral conditions, rapid reaction. | chemicalbook.com |

| D-Glucose/KOH | Water | Metal-free, green, rapid, and highly chemoselective. | rsc.org |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

This compound is an excellent substrate for 1,3-dipolar cycloaddition reactions, particularly with alkynes. These reactions, which form stable five-membered heterocyclic rings (triazoles), are central to the concept of "click chemistry" due to their high efficiency, reliability, and specificity. organic-chemistry.org Depending on the catalyst used, different regioisomers of the triazole product can be selectively synthesized.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent example of a click reaction. organic-chemistry.orgsci-hub.se It involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). sci-hub.se This reaction is characterized by its exceptional reliability, wide scope, and tolerance of a broad range of functional groups. organic-chemistry.org

A key feature of the CuAAC reaction is its outstanding regioselectivity. The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the uncatalyzed thermal reaction which typically produces a mixture of 1,4- and 1,5-isomers. organic-chemistry.orgacs.org

For this compound, the reaction with various terminal alkynes proceeds efficiently to give the corresponding 1-(2,6-dimethylphenyl)-4-substituted-1H-1,2,3-triazoles. The steric hindrance from the two ortho-methyl groups on the phenyl ring does not prevent the reaction and may even enhance the regioselectivity for the 1,4-isomer. vulcanchem.com The reaction has a broad scope with respect to the alkyne component, accommodating a wide variety of functional groups.

| Aryl Azide Substrate | Alkyne Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| This compound | Phenylacetylene | 1-(2,6-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole | Forms 1,4-disubstituted regioisomer exclusively. | organic-chemistry.org |

| This compound | Propargyl alcohol | (1-(2,6-Dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanol | Tolerates hydroxyl functional groups. | organic-chemistry.org |

| Aryl Azides | Glycosyl Alkynes | Glycosyl-1,2,3-triazoles | Widely used in bioconjugation and medicinal chemistry. | sci-hub.se |

| Aryl Azides | Various terminal alkynes | Diverse 1,4-disubstituted 1,2,3-triazoles | Demonstrates broad substrate scope. | acs.org |

As a powerful complement to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective pathway to the alternative 1,5-disubstituted 1,2,3-triazole isomers. organic-chemistry.orgnih.gov The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. wikipedia.org

A significant advantage of the RuAAC is its broader alkyne scope compared to CuAAC; it is effective with both terminal and internal alkynes, allowing for the synthesis of 1,4,5-trisubstituted triazoles. wikipedia.orgcore.ac.uk The proposed mechanism does not involve ruthenium acetylide intermediates. Instead, it is believed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to release the triazole product. organic-chemistry.orgwikipedia.org This distinct mechanism is responsible for the opposite regioselectivity compared to the copper-catalyzed variant. The reaction works well for a range of aryl azides, including those with electron-donating groups like this compound. chemrxiv.org

Azide-Enamine Cycloaddition and Subsequent Rearrangements

The reaction between aryl azides and enamines typically proceeds through a 1,3-dipolar cycloaddition to form an unstable triazoline intermediate. This intermediate can then undergo rearrangement to yield various products. However, in the case of this compound, this reactivity is significantly suppressed. Research has shown that this compound is largely unreactive in azide-enamine cycloaddition reactions. diva-portal.org This lack of reactivity is attributed to the substantial steric hindrance imposed by the two ortho-methyl groups on the phenyl ring. diva-portal.org These bulky groups impede the approach of the enamine to the azide moiety, thus preventing the initial cycloaddition step necessary for the subsequent transformation pathways. While the general mechanism involves the formation of a triazoline which can spontaneously rearrange, this pathway is not effectively initiated with this compound due to these steric constraints. diva-portal.org

Nitrene Generation and Reactivity from Aryl Azides

This compound serves as a key precursor for the generation of the highly reactive intermediate, 2,6-dimethylphenylnitrene. smolecule.com This transformation is typically achieved through the application of thermal energy or photochemical irradiation, which induces the extrusion of a molecule of nitrogen gas (N₂). smolecule.comcymitquimica.com The resulting aryl nitrene is a versatile species that can engage in a variety of unique intramolecular and intermolecular reactions. smolecule.com

The primary thermal reaction of this compound is the loss of molecular nitrogen to generate 2,6-dimethylphenylnitrene. cymitquimica.comacs.org This decomposition is a characteristic reaction of aryl azides and is the principal route to accessing the corresponding nitrene intermediates for further synthetic transformations. acs.org

The thermal decomposition of an azide initially produces a nitrene in the singlet state, which has a pair of electrons in one sp² orbital and a vacant p orbital. aakash.ac.in This singlet nitrene is highly reactive and typically has a very short lifetime, often undergoing rapid intramolecular reactions. nih.gov For most simple nitrenes, the triplet state, where two unpaired electrons occupy different orbitals, is the more stable ground state. aakash.ac.in The two spin states exhibit different reactivity, leading to a divergence in product formation. aakash.ac.inresearchgate.net

In the case of 2,6-dimethylphenylnitrene, the singlet state can theoretically undergo ring expansion, though this is an inefficient process (see 3.3.1.2). researchgate.netresearchgate.netresearchgate.net The triplet nitrene, being more stable, is prone to intermolecular reactions such as hydrogen abstraction to form primary amines or dimerization to form azo compounds. Low-temperature matrix isolation studies of the decomposition of this compound have identified the triplet nitrene as the key intermediate species. researchgate.netresearchgate.net The choice between singlet and triplet reaction pathways is a critical factor determining the final product distribution. aakash.ac.inresearchgate.net

A common reaction pathway for singlet aryl nitrenes is intramolecular ring expansion to form a seven-membered ring azepine derivative. nih.gov This process is believed to proceed through transient intermediates such as a benzazirine, which then expands to a dehydroazepine (a ketenimine). researchgate.netnih.gov However, for 2,6-dimethylphenylnitrene, this ring-expansion pathway is significantly hindered. researchgate.net The presence of the two ortho-methyl groups sterically retards the necessary cyclization. researchgate.net

| Nitrene Species | Activation Barrier (kcal/mol) | Reference |

|---|---|---|

| Singlet phenylnitrene | 5.6 ± 0.4 | researchgate.net |

| Singlet o-methylphenylnitrene | 5.3 ± 0.4 | researchgate.net |

| Singlet 2,6-dimethylphenylnitrene | 7.0 ± 0.4 | researchgate.net |

The data demonstrates that two ortho-methyl substituents increase the energy barrier for cyclization, making the ring-expansion inefficient. researchgate.net Consequently, under high-temperature conditions, an alternative intramolecular pathway becomes accessible. Flash vacuum pyrolysis (FVP) of this compound results in a nitrene-carbene interconversion, yielding 2-vinyl-6-methylpyridine as a notable product. acs.orgresearchgate.netrsc.org

| Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 900 °C / 0.02 mm Hg | 2-Vinyl-6-methylpyridine | 8% | acs.orgrsc.org |

This rearrangement highlights a competing pathway that becomes significant when the typical ring-expansion is disfavored. acs.orgrsc.org

When intramolecular pathways are slow or unfavorable, the thermally generated 2,6-dimethylphenylnitrene can be intercepted by other reagents in intermolecular reactions. Due to its steric bulk, this compound is a useful precursor in metal-catalyzed reactions. For instance, it reacts with ruthenium complexes to form stable ruthenium imido complexes. researchgate.net These reactions involve the transfer of the nitrene group to the metal center, a key step in many catalytic amination and aziridination reactions. diva-portal.orgresearchgate.net Triplet nitrenes can also undergo intermolecular hydrogen atom abstraction from solvent molecules or dimerize to form the corresponding azobenzene.

Similar to thermolysis, photolysis of this compound via UV irradiation is an effective method for generating 2,6-dimethylphenylnitrene through the expulsion of N₂. researchgate.netnih.gov This method allows for nitrene generation under mild, non-thermal conditions. nih.gov Studies involving the photolysis of this compound in cryogenic inert gas matrices (e.g., argon or nitrogen at 12 K) have been instrumental in characterizing the resulting nitrene. researchgate.netresearchgate.net Under these conditions, the triplet 2,6-dimethylphenylnitrene is observed as the primary, persistent intermediate. researchgate.netresearchgate.net

Consistent with thermal studies, the photochemical rearrangement to ring-expanded products like azepines is inefficient. researchgate.netresearchgate.net Prolonged or higher-energy irradiation is required to produce even small amounts of the corresponding dehydroazepine intermediate. researchgate.netresearchgate.net The photoactivation of aryl azides like this compound is also a method used to generate highly electrophilic species that can act as photoaffinity labels or DNA-binding agents in biological studies. nih.gov

Photochemical Generation of Aryl Nitrenes

Photo-Induced Radical Transfer Processes (e.g., Azidyl Radical Intermediacy)

A significant pathway in the photochemistry of azides involves the generation of the highly reactive azidyl radical (N₃•). This process can be facilitated through the photolysis of aryl-λ³-azidoiodane species, which can be formed in situ. acs.orgacs.org This photoredox-catalyst-free protocol allows for the intermolecular functionalization of various substrates. acs.org

The mechanism commences with the photo-induced homolysis of a hypervalent iodine-azide bond, releasing the azidyl radical. acs.org This electrophilic radical can then add to an electron-rich C=C double bond in an alkene, producing a carbon-centered radical intermediate. Subsequent trapping of this intermediate by a radical donor, such as TEMPO, leads to the formation of azidooxygenated products. acs.orgacs.org This method provides a powerful tool for the vicinal difunctionalization of olefins, installing both an azide and an oxygen-containing group across the double bond. acs.org While this reactivity is general for aryl azides, it represents a key potential transformation pathway for this compound.

Photolysis of Aryl Azides and Nitrene-Mediated Transformations

Direct photolysis of aryl azides, including this compound, is a well-established method for generating highly reactive aryl nitrenes through the extrusion of molecular nitrogen (N₂). diva-portal.orgresearchgate.net The irradiation, typically with UV light, initially produces the electronically excited singlet nitrene, which can then interconvert to the more stable triplet ground state. researchgate.net

The resulting 2,6-dimethylphenyl nitrene is a potent intermediate that can mediate a variety of transformations. A common reaction pathway is the coupling of two nitrene molecules, or the reaction of a nitrene with a parent azide molecule, to form azo compounds. researchgate.net For instance, catalytic systems involving ruthenium metalloradicals have been shown to react with aryl azides to release free aryl nitrene, which then leads to the formation of the corresponding azoarene. researchgate.net This pathway results in the formation of 2,2',6,6'-tetramethylazobenzene from this compound.

Nitrene Insertion Reactions

The nitrene generated from this compound is highly electrophilic and can undergo a range of insertion reactions into various chemical bonds. These reactions are synthetically valuable for creating new carbon-nitrogen bonds.

C-H Insertion Reactivity

A hallmark reaction of aryl nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds. This can occur either intramolecularly or intermolecularly. For the 2,6-dimethylphenyl nitrene, intramolecular insertion could theoretically occur at the ortho-methyl groups, leading to cyclic products. More commonly, intermolecular C-H insertion reactions are explored.

Research has shown that nitrenes derived from 2,6-disubstituted aryl azides, such as 2,6-Me₂C₆H₃N₃, can participate in C-H activation and insertion. In one study, the reaction of an iridium complex with 2,6-Me₂C₆H₃N₃ resulted in a complex formed via C(sp³)–H activation of a methyl group on the ancillary Cp* ligand, demonstrating the nitrene's capability for C-H insertion. acs.org Metal-catalyzed nitrene transfer is a prominent strategy for achieving controlled C-H insertion, where a metal-imido intermediate is formed that facilitates the C-N bond formation. acs.orgnih.gov For example, research involving bulky aryl azides like this compound and ruthenium complexes has demonstrated the formation of stable ruthenium imido complexes, which are key intermediates for these catalytic C-H amination reactions. researchgate.netresearchgate.net

Staudinger Reaction and Derivatives

The Staudinger reaction provides a non-photochemical pathway for the transformation of azides, offering a mild and efficient method to generate iminophosphoranes, which are versatile synthetic intermediates.

Reaction with Phosphines to Form Iminophosphoranes

The Staudinger reaction involves the treatment of an organic azide with a phosphine (B1218219), typically a triarylphosphine like triphenylphosphine (B44618) (PPh₃). The reaction between this compound and a phosphine proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. This forms a linear phosphazide (B1677712) intermediate, which subsequently undergoes a four-membered ring transition state to lose a molecule of dinitrogen (N₂).

The product of this reaction is a highly valuable N-(2,6-dimethylphenyl)iminophosphorane. This intermediate is generally stable but highly reactive in subsequent transformations. This reaction is a cornerstone for converting the azido (B1232118) group into a functionality primed for further elaboration, such as in the Aza-Wittig reaction. researchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Byproduct |

|---|---|---|---|---|

| This compound | Triphenylphosphine (PPh₃) | Phosphazide | N-(2,6-dimethylphenyl)iminotriphenylphosphorane | N₂ |

Aza-Wittig Reactions Initiated by Iminophosphorane Formation

The iminophosphorane generated from the Staudinger reaction of this compound is a key precursor for the Aza-Wittig reaction. beilstein-journals.org This powerful transformation involves the reaction of the iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to form a carbon-nitrogen double bond (imine). clockss.org The driving force for this reaction is the formation of the very stable phosphine oxide byproduct (e.g., triphenylphosphine oxide). beilstein-journals.org

This tandem Staudinger/Aza-Wittig sequence allows for the one-pot conversion of an azide and a carbonyl compound into an imine. The resulting N-(2,6-dimethylphenyl)imine can be a final product or an intermediate for the synthesis of more complex nitrogen-containing heterocycles. clockss.orgnih.gov The reaction is highly general and tolerates a wide range of functional groups, making it a robust tool in organic synthesis. chemrxiv.org

| Reactant 1 (Iminophosphorane) | Reactant 2 (Carbonyl) | Product (Imine) | Byproduct |

|---|---|---|---|

| N-(2,6-dimethylphenyl)iminotriphenylphosphorane | Aldehyde (R-CHO) | N-Benzylidene-2,6-dimethylaniline | Triphenylphosphine oxide (Ph₃P=O) |

Staudinger Ligation in Complex Molecule Synthesis

The Staudinger ligation is a powerful and chemoselective method for forming an amide bond between a phosphine and an azide. sigmaaldrich.comnih.gov This reaction proceeds under mild conditions and is orthogonal to most functional groups found in biological systems, making it a valuable tool in chemical biology. sigmaaldrich.comnih.gov The reaction is initiated by the nucleophilic attack of a phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate, which then loses dinitrogen to produce an iminophosphorane (aza-ylide). sigmaaldrich.com In the presence of an ortho-ester group on the phosphine, the iminophosphorane can be trapped intramolecularly to form a stable amide bond. sigmaaldrich.com

While specific studies detailing the Staudinger ligation of this compound in the synthesis of complex molecules are not extensively documented in the reviewed literature, the general mechanism is well-established. sigmaaldrich.comnih.govbeilstein-journals.org The steric hindrance imposed by the two methyl groups adjacent to the azide functionality in this compound would likely influence the kinetics of the reaction. It is conceivable that the bulky nature of the aryl azide could slow down the initial attack by the phosphine.

The general applicability of the Staudinger ligation has been demonstrated in the synthesis of various complex structures, including peptides and glycopeptides, and for the modification of DNA and proteins. nih.govuni-konstanz.de For instance, the ligation has been employed to create β-cyclodextrin dimers in aqueous/organic media, showcasing its utility in constructing supramolecular assemblies. beilstein-journals.org

Metal-Catalyzed Transformations Involving the Azide Group

Metal catalysts offer a diverse array of transformations for the azide group in this compound, leading to the formation of new carbon-nitrogen bonds and valuable nitrogen-containing compounds.

Ruthenium-Catalyzed Reactions with Aryl Azides

Ruthenium complexes have proven to be particularly effective in catalyzing reactions of aryl azides, including the formation of imido complexes and the synthesis of imines and enamides. researchgate.netresearchgate.netfigshare.comresearchgate.net

The reaction of bulky aryl azides, such as this compound, with ruthenium complexes leads to the formation of ruthenium imido complexes. researchgate.netresearchgate.netfigshare.comresearchgate.net These reactions are distinct from those with less sterically hindered aryl azides like azidobenzene, which tend to form tetraazadiene complexes. researchgate.netresearchgate.net The formation of the imido complex involves the extrusion of dinitrogen from the azide upon coordination to the ruthenium center. These ruthenium imido complexes are not merely reaction products but are themselves highly reactive intermediates. researchgate.netresearchgate.netnih.gov

The reactivity of these terminal imido complexes is characterized by their ability to undergo cycloaddition reactions with various unsaturated organic molecules, a key step in many catalytic transformations. nih.gov

Table 1: Reactivity of Aryl Azides with Ruthenium Complexes

| Aryl Azide | Ruthenium Complex | Product Type | Reference |

| This compound | Ruthenium bisammine complex | Ruthenium imido complex | researchgate.net |

| 2-Azido-1,3-diisopropylbenzene | Ruthenium bisammine complex | Ruthenium imido complex | researchgate.net |

| Azidobenzene | Ruthenium bisammine complex | Ruthenium 1,4-diphenyltetraaza-1,3-diene complex | researchgate.net |

The ruthenium imido complexes derived from this compound exhibit significant catalytic activity. researchgate.netresearchgate.net They are particularly effective in the reaction of alkyl azides with primary amines, leading to the formation of N-substituted imines. researchgate.netresearchgate.net This catalytic activity highlights the synthetic utility of these imido intermediates.

Furthermore, ruthenium catalysts are instrumental in the synthesis of enamides. While direct examples using this compound for enamide synthesis are not explicitly detailed, ruthenium-catalyzed procedures for the one-pot synthesis of enamides from alkyl azides and acid anhydrides are well-documented. researchgate.netresearchgate.net These reactions often proceed through N-H imine intermediates. researchgate.net Given the established formation of ruthenium imido complexes from this compound, it is plausible that this aryl azide could participate in analogous transformations to produce enamides.

Table 2: Ruthenium-Catalyzed Synthesis

| Reactants | Catalyst System | Product | Reference |

| Alkyl azides, Primary amines | Ruthenium imido complexes | N-substituted imines | researchgate.netresearchgate.net |

| Alkyl azides, Acid anhydrides | Diruthenium complex | Enamides | researchgate.netresearchgate.net |

Copper-Mediated Transformations for Amine Formation

Copper-catalyzed reactions provide a valuable route for the transformation of aryl azides into amines. While specific examples detailing the copper-mediated conversion of this compound to 2,6-dimethylaniline (B139824) are not prevalent in the provided literature, copper catalysis is a known method for C-N bond formation. google.com Copper-catalyzed cycloaddition reactions of azides with alkynes are well-established, demonstrating the reactivity of azides with copper catalysts. rsc.org The reduction of the azide functionality to an amine can often be achieved using various reducing agents in the presence of a copper catalyst.

Rhodium(II)-Catalyzed Processes

Rhodium(II) carboxylates are known to be effective catalysts for a variety of transformations involving nitrene transfer from azides. researchgate.netacs.org These reactions include aziridination of olefins and C-H amination. While specific rhodium(II)-catalyzed reactions involving this compound are not explicitly described in the search results, the general reactivity of rhodium(II) catalysts with sulfonyl azides to form metallocarbenes and engage in subsequent reactions is well-documented. researchgate.net It is plausible that this compound could serve as a nitrene precursor in the presence of a rhodium(II) catalyst, leading to various nitrogen-containing products, although the steric hindrance of the substrate would likely play a significant role in the reaction's feasibility and outcome.

Enantioselective Catalysis with Chiral Metal Complexes for C(sp3)-H Amination

The intramolecular C(sp3)-H amination of aliphatic azides presents an efficient pathway for the construction of chiral saturated cyclic amines, which are significant structural motifs in many bioactive compounds. rsc.orgresearchgate.netrsc.org The use of chiral-at-metal ruthenium complexes has emerged as a promising strategy for catalyzing these transformations with high enantioselectivity. rsc.orgnih.gov

One notable development is the use of a dual catalytic system comprising a chiral-at-metal bis(pyridyl-NHC) ruthenium complex and tris(4-fluorophenyl)phosphine. rsc.orgrsc.org This system has been shown to effectively facilitate the cyclization of aliphatic azides to yield chiral α-aryl pyrrolidines with enantioselectivities reaching up to 99% ee. rsc.orgresearchgate.netrsc.org The mechanism involves the phosphine activating the organic azide to form an iminophosphorane intermediate. This intermediate then transfers the nitrene unit to the ruthenium catalyst, generating an imido ruthenium species that proceeds with a highly stereocontrolled C–H amination. rsc.orgresearchgate.netrsc.org

In a related approach, an enantioselective ring-closing C(sp3)-H amination of 2-azidoacetamides is catalyzed by a chiral-at-metal ruthenium complex, affording chiral imidazolidin-4-ones in yields ranging from 31-95% and with enantioselectivities up to 95% ee. nih.gov This reaction is significant as it represents a rare example of highly enantioselective C(sp3)-H amination with aliphatic azides. nih.gov Mechanistic studies suggest that the amide group plays a crucial role by enabling initial bidentate coordination of the 2-azidoacetamide (B1653368) to the catalyst. nih.gov

Furthermore, iron-catalyzed asymmetric amination of C(sp3)−H bonds has been explored using chiral iron complexes of porphyrins. These catalysts, under mild conditions with 410 nm LED light irradiation, can convert aryl and arylsulfonyl azides into chiral indolines and benzofused cyclic sulfonamides with up to 93% ee. researchgate.net While research has demonstrated the formation of ruthenium imido complexes from bulky aryl azides like this compound, which show high catalytic activity in other reactions, the specific application to enantioselective C(sp3)-H amination of substrates derived from this compound is an area for further investigation. researchgate.net

Table 1: Enantioselective C(sp3)-H Amination Catalyzed by Chiral Metal Complexes

| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (% ee) | Ref. |

|---|---|---|---|---|---|

| Chiral Ru-complex/tris(4-fluorophenyl)phosphine | Aliphatic azides | α-Aryl pyrrolidines | - | Up to 99 | rsc.orgresearchgate.netrsc.org |

| Chiral Ru-complex | 2-Azidoacetamides | Imidazolidin-4-ones | 31-95 | Up to 95 | nih.gov |

| Chiral Fe-porphyrin complexes | Aryl and arylsulfonyl azides | Indolines and cyclic sulfonamides | Up to 99 | Up to 93 | researchgate.net |

Intramolecular Cyclization Reactions of Aryl Azides

Intramolecular cyclization reactions of aryl azides, including this compound, provide access to a diverse range of nitrogen-containing heterocyclic compounds. These transformations can be triggered by various reagents or conditions, leading to different cyclization pathways and products.

Azide Anion-Triggered Cyclizations

An interesting phenomenon is the intramolecular cyclization of molecules containing both azide and isocyanide functionalities, which can be triggered by a catalytic amount of sodium azide. nih.gov This reaction leads to the formation of cyclic cyanamides. nih.gov If an excess of the azide anion is present, the reaction can proceed further to yield tetrazoles via a [3+2] cycloaddition. nih.gov This methodology provides a metal-free route to complex nitrogenated heterocycles. nih.gov

For example, the reaction of 5-azidomethyl-1-(2-isocyanophenyl)-1H-1,2,3-triazoles with a catalytic amount of sodium azide in DMF at 80°C results in the formation of nih.govsmolecule.comnih.govtriazolo[1,5-a]quinoxaline-5(4H)-carbonitriles. nih.gov This transformation highlights the dual role of the azide, acting as both a reactant and a trigger for cyclization.

The synthesis of benzimidazoles, another important class of heterocycles, can be achieved through various cyclization strategies. nih.govsemanticscholar.orgorganic-chemistry.org Copper-catalyzed domino C-N cross-coupling reactions of 2-bromoaniline (B46623) with thiourea, followed by reaction with an aryl halide, provide a one-pot synthesis of 2-arylaminobenzimidazoles. nih.govsemanticscholar.org This process involves an intramolecular C-N cyclization to form the benzimidazole (B57391) core. semanticscholar.org

Table 2: Azide Anion-Triggered Cyclization Products

| Starting Material | Reagent | Product | Ref. |

|---|---|---|---|

| α-azido-ω-isocyanides | Catalytic NaN3 | Tricyclic cyanamides | nih.gov |

| α-azido-ω-isocyanides | Excess NaN3 | C-substituted tetrazoles | nih.gov |

| 2-bromoaniline, thiourea, iodobenzene | Cu salt, NaOAc, base | 2-(N-phenylamino)benzimidazole | nih.govsemanticscholar.org |

Intramolecular [3+2] Cycloadditions

The intramolecular [3+2] cycloaddition of an azide group onto a tethered alkyne or nitrile is a powerful tool for the synthesis of fused heterocyclic systems. This reaction, often proceeding thermally, allows for the construction of triazole rings. nih.govrsc.org

A notable example is the thermal cyclization of o-propargyloxy-substituted 4-azido-1,2,3-triazoles. nih.gov These compounds, which contain both an azide and an alkyne, undergo spontaneous cyclization even at room temperature, although the process can be smoothly conducted by refluxing in o-xylene. nih.gov This leads to the formation of unique benzoxazocine derivatives that are fused with two triazole rings. nih.gov

Similarly, azido-isocyanides can undergo intramolecular [3+2] cycloadditions. While the azide anion can trigger cyclization to cyanamides, an alternative pathway involves the cycloaddition between the azido group and the isocyanide or a derived cyano group. nih.gov For instance, an azido-cyanide isomer was shown to undergo a conventional intramolecular [3+2] cycloaddition between its azido and cyanide functionalities upon heating in DMF, yielding a tetracyclic 1,4-diazepine. nih.gov

The versatility of the [3+2] cycloaddition is further demonstrated by the reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with sodium azide, which produces 4-azido-1,2,3-triazoles. nih.govorganic-chemistry.org These products can be further functionalized and used in subsequent intramolecular cycloadditions.

Table 3: Examples of Intramolecular [3+2] Cycloaddition Reactions

| Substrate | Conditions | Product | Ref. |

|---|---|---|---|

| o-propargyloxy-substituted 4-azido-1,2,3-triazoles | Reflux in o-xylene | Benzoxazocine fused with two triazole rings | nih.gov |

| Azido-cyanide with an aryl-triazolyl linker | 140 °C in DMF | Tetracyclic 1,4-diazepine | nih.gov |

Cyclization Preceded by Acyl Migration

Iron-catalyzed 1,2-acyl migration in tertiary α-azido ketones and 2-azido-1,3-dicarbonyl compounds provides an atom-economical route to enamides and isoquinolones. rsc.org This transformation involves the migration of an acyl group, which is then followed by a cyclization event.

Two effective catalyst systems have been reported for these reactions: [Fe(dpbz)]Br₂ and a combination of FeBr₂/Et₃N. rsc.org The [Fe(dpbz)]Br₂ complex is particularly effective for converting 2-azido-2,3-dihydro-1H-inden-1-ones into isoquinolones. rsc.org The FeBr₂/Et₃N system demonstrates a broader substrate scope, enabling the conversion of 2-azido-2-methyl-1,3-dicarbonyl compounds to the corresponding enamides under mild conditions and in good yields. rsc.org

While direct examples involving this compound were not found in the provided search results, the principles of these reactions could potentially be applied to appropriately substituted derivatives.

Tandem Rearrangements and Ring Closures

Tandem reactions involving aryl azides offer efficient pathways to complex heterocyclic structures by forming multiple bonds in a single operation. One such example is the synthesis of isoquinolines from 2-azido-3-arylacrylates and α-diazocarbonyl compounds, mediated by triphenylphosphine. organic-chemistry.org This process involves a sequence of a Wolff rearrangement of the diazo compound, an aza-Wittig reaction, and an electrocyclic ring closure to construct the isoquinoline (B145761) scaffold. organic-chemistry.org The reaction is general, high-yielding, and tolerates a range of functional groups. organic-chemistry.org

Another type of tandem process involves palladium-catalyzed cross-coupling reactions of aryl azides with isocyanides. smolecule.com This leads to the formation of carbodiimide (B86325) intermediates which can then undergo subsequent cyclization to generate nitrogen-containing heterocycles, such as quinazolines. smolecule.com These tandem approaches, combining azide-isocyanide coupling with post-cyclization transformations, open new avenues for diversity-oriented synthesis. smolecule.com

Mechanistic Investigations of 2 Azido 1,3 Dimethylbenzene Transformations

Elucidation of Reaction Pathways

The transformation of 2-azido-1,3-dimethylbenzene primarily follows pathways initiated by the loss of a dinitrogen molecule (N₂), a highly favorable process. The principal reaction pathways are thermal and photochemical decomposition.

Thermal Decomposition: When heated, this compound undergoes unimolecular decomposition by cleaving the N-N₂ bond to form a highly reactive nitrene intermediate. nih.gov This is the most common pathway for aryl azides. Quantum chemistry models have shown that for similar azides, N-N₂ bond fission to form a nitrene has the lowest energy barrier compared to other decomposition routes like concerted cyclization or elimination of hydrazoic acid (HN₃). nih.gov The resulting 2,6-dimethylphenylnitrene can then undergo several subsequent reactions, including intramolecular cyclization or intermolecular reactions.

Photochemical Decomposition: Similar to thermal activation, photolysis of this compound with UV light also leads to the extrusion of N₂ and the formation of the corresponding nitrene. Photochemical methods can sometimes offer milder reaction conditions and different selectivity compared to thermolysis.

Cycloaddition Reactions: Aryl azides are well-known 1,3-dipoles and can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings (triazoles and triazolines, respectively). A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed a "click" reaction. researchgate.net Theoretical studies on the 1,3-dipolar cycloaddition of azides with C=N double bonds, such as in guanidines, have been conducted to understand the regioselectivity and reaction energetics, which can lead to tetrazole derivatives. mdpi.com The reaction of this compound in these cycloadditions is governed by the electronic and steric properties of both the azide (B81097) and the reaction partner.

Identification and Characterization of Reactive Intermediates

The transformations of this compound are characterized by the formation of several key reactive intermediates.

Nitrenes: The primary intermediate formed from the decomposition of this compound is 2,6-dimethylphenylnitrene. purdue.edu Aryl nitrenes are electron-deficient species that can exist in either a singlet or a triplet spin state, with the triplet state often being the ground state. However, the singlet state is typically the one initially formed upon decomposition and is responsible for many of the characteristic reactions. Singlet nitrenes can undergo concerted cyclization reactions, while triplet nitrenes behave more like diradicals. Phenyl nitrenes, in general, are prone to rearranging and forming polymeric tars, which presents a challenge for their synthetic application. purdue.edu

Azirines: Singlet aryl nitrenes can undergo intramolecular cyclization to form a strained, three-membered ring system known as a benzazirine. This intermediate is often transient and can rearrange further. For instance, the benzazirine derived from 2,6-dimethylphenylnitrene can undergo ring expansion to form a dehydroazepine, which is a seven-membered ring containing a nitrogen atom. This rearrangement pathway is a common fate for aryl nitrenes that lack other reactive partners.

Azidyl Radicals: While less common in typical thermal or photochemical decompositions, azidyl radicals can be formed under specific oxidative or reductive conditions. These radical species have their own distinct reactivity patterns, differing from the more common nitrene-based chemistry.

Phosphazenes: In the presence of phosphines, aryl azides like this compound can undergo the Staudinger reaction. This reaction proceeds through a phosphazide (B1677712) intermediate (an adduct of the azide and the phosphine), which then loses N₂ to form an aza-ylide, commonly known as a phosphazene or iminophosphorane. This transformation is a reliable and high-yielding method for converting azides into compounds with a stable nitrogen-phosphorus bond.

Table 1: Key Reactive Intermediates and Their Formation

| Intermediate | Precursor | Formation Method | Key Characteristics |

| 2,6-Dimethylphenylnitrene | This compound | Thermolysis or Photolysis | Highly reactive, electron-deficient, exists in singlet and triplet states. purdue.edu |

| Benzazirine | 2,6-Dimethylphenylnitrene | Intramolecular Cyclization | Strained three-membered ring, often a transient intermediate. |

| Azidyl Radical | This compound | Redox Processes | Radical species with distinct reactivity from nitrenes. |

| Phosphazene | This compound | Reaction with Phosphines (Staudinger Reaction) | Stable aza-ylide, formed via a phosphazide intermediate. |

Role of Catalysts in Directing Reaction Selectivity and Efficiency

Catalysts, particularly transition metal complexes, play a pivotal role in controlling the fate of the reactive intermediates generated from this compound, thereby enhancing reaction efficiency and directing selectivity. nih.gov

The primary role of the catalyst is to mediate the transfer of the nitrene group to a substrate, avoiding the formation of undesired rearrangement or polymerization products. nih.gov Various transition metals, including copper, rhodium, iron, cobalt, and gold, have been shown to catalyze nitrene transfer reactions. uchicago.edu

Catalytic Nitrene Transfer: In a typical catalytic cycle, the metal complex reacts with the aryl azide to form a metal-nitrene (or metal-imido) intermediate. This species then transfers the nitrene group to a substrate, such as an alkene to form an aziridine (B145994) or a C-H bond to achieve amination, regenerating the catalyst for the next cycle.

Copper and Rhodium Catalysis: These are the most extensively studied catalysts for nitrene transfer. They are highly effective in promoting aziridination of olefins and insertion into C-H and N-H bonds.

Iron and Cobalt Catalysis: Iron and cobalt complexes are attractive because they are more abundant and less toxic than precious metals. They have been successfully used in cross-coupling reactions of azides and isocyanides to form carbodiimides, proceeding through a proposed metal-nitrene intermediate. nih.gov

Gold Catalysis: Gold complexes have emerged as effective catalysts for nitrene transfer reactions, such as olefin aziridination. uchicago.edu These reactions can often be performed under mild conditions.

The choice of metal and the ligand environment around it are critical for controlling the reaction's outcome. The ligand can influence the reactivity and stability of the metal-nitrene intermediate, thereby dictating the selectivity (e.g., chemoselectivity, regioselectivity, and stereoselectivity) of the transformation. For instance, in the reaction of azides with isocyanides, palladium catalysts have been used to generate carbodiimide (B86325) intermediates which can then undergo tandem reactions. nih.gov

Table 2: Examples of Catalysts in Aryl Azide Transformations

| Catalyst Type | Metal Center | Typical Transformation | Reference |

| Porphyrin Complexes | Fe, Co | Aziridination, C-H Amination | nih.gov |

| Dirhodium Carboxylates | Rh(II) | Aziridination, C-H Insertion | uchicago.edu |

| N-Heterocyclic Carbene Complexes | Au(I), Cu(I) | Aziridination, Cycloadditions | uchicago.edu |

| Imido Complexes | Ti, Zr, Cr | Nitrene Transfer to Isocyanides | nih.govnih.gov |

Influence of Substituent Effects on Reactivity

Substituents on the aromatic ring profoundly influence the reactivity of aryl azides. In this compound, the two ortho methyl groups exert significant electronic and steric effects.

Electronic Effects: The azide group itself exhibits dual electronic behavior. It is inductively electron-withdrawing but can act as a π-resonance donor. acs.orgresearchgate.net This "chameleonic" behavior depends on the electronic demands of the rest of the molecule. acs.org The methyl groups on the ring are weak electron-donating groups through induction and hyperconjugation. Their presence increases the electron density on the aromatic ring, which can influence the stability of intermediates and transition states. For example, in electrophilic aromatic substitution, activating groups like methyls speed up the reaction by stabilizing the carbocation intermediate. libretexts.org In the context of the azide's reactivity, these donating groups can modulate the electrophilicity of the nitrene formed upon decomposition.

Steric Effects (Ortho Effect): The most significant influence of the methyl groups in this compound is steric hindrance. The two bulky groups flanking the azide functionality can:

Hinder the approach of reagents to the azide group, potentially slowing down bimolecular reactions like cycloadditions or Staudinger reactions. researchgate.netrsc.org

Influence the conformation of the azide group relative to the ring.

Direct the regioselectivity of intramolecular reactions. For example, the steric bulk can disfavor intramolecular C-H insertion into the C-H bonds of the methyl groups, potentially favoring other reaction pathways. In reactions involving external reagents, the steric hindrance can make attack at the ortho positions more difficult, often favoring para-substitution if that position were available. libretexts.org

This steric shielding can also be beneficial, as it can prevent undesired intermolecular reactions and polymerization, thereby increasing the yield of specific intramolecular products. The interplay between the electronic-donating nature and the steric hindrance of the two methyl groups is a defining feature of the reactivity of this compound.

Computational Chemistry Approaches to 2 Azido 1,3 Dimethylbenzene and Azide Reactivity

Density Functional Theory (DFT) Studies of Molecular Structure and Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of molecules, providing information about molecular orbitals, charge distribution, and geometric parameters. researchgate.net For aryl azides, DFT is instrumental in elucidating the impact of substituents on the benzene (B151609) ring on the geometry and reactivity of the azide (B81097) functional group.

Geometry optimization using DFT, for instance with functionals like B3LYP combined with basis sets such as 6-31G** or 6-311++G(d,p), allows for the precise calculation of bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netrsc.org This structural information is fundamental to understanding the steric and electronic properties of 2-azido-1,3-dimethylbenzene. Furthermore, DFT calculations are crucial for mapping out the mechanisms of reactions involving azides, such as the widely used 1,3-dipolar cycloadditions. acs.orgcuny.edu These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can characterize the electronic nature of the key interactions. acs.orgmdpi.com

A key application of DFT in studying reaction mechanisms is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the rate of the reaction. For reactions involving this compound, such as cycloadditions with alkynes or alkenes, identifying the transition state structure is essential for understanding reactivity and selectivity. mdpi.com

Computational chemists use various algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state. Once located, a frequency calculation is performed to verify the structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. beilstein-journals.org DFT calculations on the transition states of azide-allene cycloadditions, for example, have shown that the reaction follows a nonpolar, one-step mechanism. mdpi.com Analysis of the TS geometry reveals the extent of bond formation and breaking and can explain the origins of stereoselectivity and regioselectivity in the products formed. acs.orgbeilstein-journals.org

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct detailed energetic profiles, often visualized as reaction coordinate diagrams. These profiles provide a quantitative map of a chemical reaction, showing the thermodynamic and kinetic favorability of different pathways. beilstein-journals.org

For instance, in the reaction of an aryl azide with a dipolarophile, there may be multiple possible isomeric products. By computing the activation free energies (ΔG‡) for each pathway, researchers can predict which product will be formed preferentially under kinetic control. acs.org A lower activation barrier corresponds to a faster reaction rate. Studies on phenyl azide cycloadditions have successfully used DFT to compute activation energies that correlate well with experimentally measured reaction rates. acs.org These energetic profiles are critical for rationalizing observed product distributions and for designing reactions to achieve a desired outcome.

The following table presents representative data from DFT calculations on the 1,3-dipolar cycloadditions of phenyl azide, illustrating how computed energetics are used to understand reactivity.

| Dipolarophile | Functional | Activation Free Energy (ΔG‡) (kcal/mol) |

| Didehydrobenzene | ωB97X-D | 5.8 |

| Bicyclo[1.1.0]butane | ωB97X-D | 11.2 |

| Z-Cyclooctene | ωB97X-D | 15.1 |

| Norbornene | ωB97X-D | 23.3 |

| Ethylene | ωB97X-D | 28.1 |

| This table is generated based on findings from computational studies on phenyl azide reactivity to illustrate the type of data obtained. acs.org |

Ab Initio and Semi-Empirical Calculations for Azide-Containing Systems

Beyond DFT, other computational methods are also applied to study azide-containing systems. These methods can be broadly categorized as ab initio and semi-empirical.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parameterization. hu-berlin.de Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)) form a hierarchy of increasing accuracy and computational cost. hu-berlin.de While computationally demanding, high-level ab initio calculations can provide benchmark-quality results for smaller systems, which can be used to validate the accuracy of more approximate methods like DFT. hu-berlin.de For complex phenomena like the calculation of electronic excitation energies, ab initio methods such as the second-order polarization propagator approximation (SOPPA) have shown good agreement with experimental results for related azo compounds. dtu.dk

Semi-empirical methods are based on the same fundamental framework as Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgresearchgate.net This makes them significantly faster than ab initio or DFT methods, allowing them to be applied to very large molecular systems. numberanalytics.comnih.gov Common semi-empirical methods include AM1, PM3, and the more recent PM7. researchgate.net While their accuracy can be lower if the molecule under study differs significantly from the parameterization set, they are useful for initial explorations of large systems or for dynamic simulations. wikipedia.org For azide-functionalized compounds, semi-empirical models have been evaluated for their ability to predict properties like enthalpies of formation. dtic.mil

| Method Type | Key Characteristics | Typical Application for Azides |

| Ab Initio | Based on first principles; no empirical parameters; can be highly accurate but computationally expensive. hu-berlin.de | High-accuracy benchmark calculations on model systems; study of excited states. dtu.dk |

| Semi-Empirical | Uses parameters from experimental data to simplify calculations; very fast but less broadly accurate. wikipedia.orgresearchgate.net | Rapid screening of large molecules; preliminary calculations of ground-state properties like heats of formation. dtic.mil |

Predicting Reactivity and Selectivity through Computational Modeling

A major goal of computational chemistry is to move from explaining known results to predicting the outcomes of unknown reactions. For aryl azides like this compound, computational models are increasingly used to predict reactivity and selectivity (chemo-, regio-, and stereoselectivity). mdpi.comthescience.dev

By analyzing the frontier molecular orbitals (HOMO and LUMO) and calculating reactivity indices derived from DFT, chemists can gain qualitative insights into how a molecule will react. cuny.edu For example, the analysis of global indices like electrophilicity and nucleophilicity can predict the direction of electron flow in a reaction. cuny.edu

More quantitatively, the calculation of activation barriers for competing reaction pathways, as described in section 5.1.2, is a powerful tool for predicting the major product. acs.org Computational approaches have been developed that can successfully predict the regioselectivity of reactions like the azidolysis of epoxides by considering factors such as steric hindrance and charge distribution. nih.gov This predictive power allows for the in silico screening of potential reactants, saving time and resources in the laboratory. thescience.dev Instead of a trial-and-error process, computational modeling enables chemists to prescreen substrates and reaction conditions to identify those most likely to yield the desired product with high selectivity. thescience.devrsc.org

Advanced Applications of 2 Azido 1,3 Dimethylbenzene in Modern Organic Synthesis and Material Science

Building Blocks for Complex Organic Architectures

2-Azido-1,3-dimethylbenzene serves as a key starting material for the synthesis of a diverse range of complex organic molecules. The azide (B81097) group can be readily transformed into other nitrogen-containing functionalities, such as amines, imines, and amides, or it can participate directly in cycloaddition reactions to form heterocyclic systems. This versatility makes it an indispensable tool for synthetic chemists.

Construction of Heterocyclic Systems

The azide moiety of this compound is a precursor for the formation of various nitrogen-containing heterocyclic compounds, which are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Triazoles: The most prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, particularly the copper(I)-catalyzed version (CuAAC or "click chemistry"), is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. This compound can be reacted with a variety of terminal alkynes to produce a library of 1-(2,6-dimethylphenyl)-1H-1,2,3-triazoles. These reactions are known for their high yields and mild reaction conditions. researchgate.netresearchgate.net

Isoquinolines: The synthesis of isoquinolines can be achieved from derivatives of this compound. For instance, an iodine-mediated electrophilic cyclization of 2-alkynyl benzyl (B1604629) azides provides a route to 1,3,4-trisubstituted isoquinolines. researchgate.net While not a direct use of this compound, the corresponding 2,6-dimethylphenyl substituted alkynyl benzyl azide could be employed in a similar fashion. Another approach involves the Rh-Cu bimetallic-catalyzed reaction of α-aryl vinyl azides with internal alkynes, offering a pathway to substituted isoquinolines. nih.gov

Fused Indoles: The synthesis of fused indole (B1671886) skeletons can be achieved through various catalytic methods, with palladium-catalyzed domino reactions being particularly prominent. nih.gov While direct application of this compound is not commonly reported, its reduction product, 2,6-dimethylaniline (B139824), can serve as a key precursor in indole synthesis, such as in the Larock indole synthesis.

Quinoxalines: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. umass.eduprepchem.com The reduction of this compound to 2,6-dimethylaniline and its subsequent derivatization to an appropriately substituted o-phenylenediamine would provide a pathway to quinoxalines bearing the 2,6-dimethylphenyl moiety.

Pyrazines: The synthesis of pyrazines can be achieved through several routes, including the condensation of α-diketones with diamines. researchgate.netslideshare.net A relevant approach involves the reduction of α-azido ketones to α-amino ketones, which can then dimerize to form dihydropyrazines that are subsequently oxidized to pyrazines. slideshare.net An α-azido ketone bearing the 2,6-dimethylphenyl group could be synthesized and utilized in this manner.

Triazines: 1,3,5-Triazines are commonly synthesized from cyanuric chloride through sequential nucleophilic substitution. nih.govulisboa.pt The reduction product of this compound, 2,6-dimethylaniline, can be used as a nucleophile to displace the chloride atoms on the triazine ring, leading to the formation of N-(2,6-dimethylphenyl) substituted triazines. The degree of substitution can be controlled by the reaction conditions.

Synthesis of N-Substituted Imines and Amides

A fundamental transformation of this compound is its reduction to 2,6-dimethylaniline. This primary amine is a versatile intermediate for the synthesis of N-substituted imines and amides.

N-Substituted Imines: 2,6-Dimethylaniline readily undergoes condensation with aldehydes and ketones to form N-substituted imines, also known as Schiff bases. youtube.com This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the imine product.

| Reactant 1 | Reactant 2 | Product |

| 2,6-Dimethylaniline | Benzaldehyde | N-Benzylidene-2,6-dimethylaniline |

| 2,6-Dimethylaniline | Acetone | N-(Propan-2-ylidene)-2,6-dimethylaniline |

N-Substituted Amides: 2,6-Dimethylaniline reacts with acyl chlorides or acid anhydrides to form N-substituted amides. umass.educhegg.com This acylation reaction is a robust method for creating an amide bond and is widely used in organic synthesis. For example, the reaction of 2,6-dimethylaniline with chloroacetyl chloride is a key step in the synthesis of the local anesthetic Lidocaine. umass.edu

| Reactant 1 | Reactant 2 | Product |

| 2,6-Dimethylaniline | Acetyl Chloride | N-(2,6-Dimethylphenyl)acetamide |

| 2,6-Dimethylaniline | Chloroacetyl Chloride | 2-Chloro-N-(2,6-dimethylphenyl)acetamide |

| 2,6-Dimethylaniline | Benzoic Anhydride (B1165640) | N-(2,6-Dimethylphenyl)benzamide |

Preparation of α-Amido Ketones and Enamides

Building upon the synthesis of amides from 2,6-dimethylaniline, further transformations can lead to the formation of α-amido ketones and enamides, which are important structural motifs in many natural products and pharmaceuticals.

α-Amido Ketones: The synthesis of α-amido ketones can be achieved through various methods, including the thiazolium-catalyzed cross-coupling of aldehydes with acylimines. researchgate.net An amide derived from 2,6-dimethylaniline can be converted to the corresponding acyliminium ion, which can then react with an aldehyde in the presence of a suitable catalyst.

Enamides: Enamides can be prepared through the direct N-dehydrogenation of the corresponding amides. nih.gov An amide derived from 2,6-dimethylaniline could potentially undergo this transformation using reagents like LiHMDS and triflic anhydride to yield an enamide bearing the 2,6-dimethylphenyl group.

Stereoselective Synthesis of Chiral Amines